Benzyl 4-(2-aminoacetamido)butanoate hydrochloride

Description

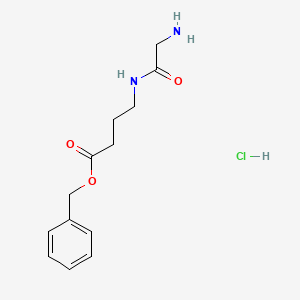

Benzyl 4-(2-aminoacetamido)butanoate hydrochloride is a chemical compound with the molecular formula C13H18N2O3.ClH and a molecular weight of 286.75 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Properties

Molecular Formula |

C13H19ClN2O3 |

|---|---|

Molecular Weight |

286.75 g/mol |

IUPAC Name |

benzyl 4-[(2-aminoacetyl)amino]butanoate;hydrochloride |

InChI |

InChI=1S/C13H18N2O3.ClH/c14-9-12(16)15-8-4-7-13(17)18-10-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10,14H2,(H,15,16);1H |

InChI Key |

JECYRSNZIXFTGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCNC(=O)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-aminoacetamido)butanoate hydrochloride typically involves the reaction of benzyl 4-aminobutanoate with 2-aminoacetic acid under specific conditions. The reaction is usually carried out in an inert atmosphere at a temperature range of 2-8°C . The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-aminoacetamido)butanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Benzyl 4-(2-aminoacetamido)butanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 4-(2-aminoacetamido)butanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction is mediated through hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Comparison with Similar Compounds

Similar Compounds

- Benzyl 4-aminobutanoate

- 2-Aminoacetic acid

- Benzyl 4-(2-aminoacetamido)butanoate

Uniqueness

Benzyl 4-(2-aminoacetamido)butanoate hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Biological Activity

Benzyl 4-(2-aminoacetamido)butanoate hydrochloride is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18N2O3·HCl

- Molecular Weight : 286.75 g/mol

- Structure : The compound consists of a benzyl group, an aminoacetamido moiety, and a butanoate backbone, which enhances its solubility in aqueous solutions.

This compound interacts with various biological targets through:

- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, which is critical for its potential therapeutic applications. The inhibition mechanism likely involves binding to the active sites of enzymes.

- Protein Interactions : It may alter protein functions by forming hydrogen bonds and engaging in electrostatic interactions with amino acid residues.

Biological Activity Overview

The biological activity of this compound is still under investigation, but similar compounds have demonstrated various pharmacological properties. Some notable activities include:

- Antimicrobial Effects : Compounds structurally related to this compound have shown promising antibacterial activity against various pathogens.

- Enzyme Inhibition : Research indicates that it may act as an inhibitor of carbonic anhydrase isoforms, which are important targets in the treatment of conditions like glaucoma and epilepsy .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl 2-(2-aminoacetamido)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride | Contains a thiazole ring | Exhibits distinct pharmacological properties |

| Benzyl 4-(dimethylamino)butanoic acid hydrochloride | Contains a dimethylamino group | Used primarily as an antihistamine |

| Benzyl 4-(2-aminoacetyl)butanoate | Similar backbone but lacks additional functional groups | Simpler structure with potentially different activity |

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study investigated the inhibitory effects of benzyl derivatives on human carbonic anhydrase isoforms. The results indicated that certain substitutions on the benzyl ring significantly influenced the potency of inhibition .

- Pharmacological Screening : Research involving related compounds has shown potential in treating bacterial infections, highlighting the importance of structural modifications in enhancing biological activity .

- Mechanistic Insights : Studies on similar compounds revealed that the interaction with enzyme active sites often involves hydrophobic effects and specific hydrogen bonding patterns, suggesting that this compound may exhibit comparable mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.